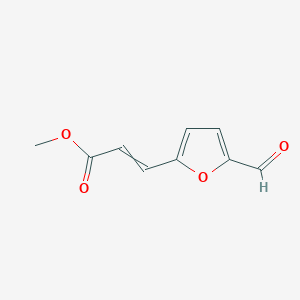
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H8O4 This compound is characterized by the presence of a furan ring substituted with a formyl group and an acrylic acid ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-formyl-2-furanyl)-2-propenoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(5-carboxy-2-furanyl)-2-propenoic acid, methyl ester.
Reduction: 3-(5-hydroxymethyl-2-furanyl)-2-propenoic acid, methyl ester.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophiles, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-(2-furanyl)-, methyl ester: Lacks the formyl group, resulting in different reactivity and properties.
2-Propenoic acid, 3-(5-methyl-2-furanyl)-, methyl ester: Contains a methyl group instead of a formyl group, affecting its chemical behavior.
Uniqueness
The presence of the formyl group in Methyl 3-(5-formylfuran-2-yl)prop-2-enoate makes it unique compared to its analogs. This functional group imparts distinct reactivity, allowing for specific chemical transformations and interactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
94719-60-5 |
|---|---|
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
methyl 3-(5-formylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-6H,1H3 |
InChI-Schlüssel |
FFLWSNRTEOHONR-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC1=CC=C(O1)C=O |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















